4-Phenoxy-2-butynyl acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-phenoxybut-2-ynyl acetate |
InChI |
InChI=1S/C12H12O3/c1-11(13)14-9-5-6-10-15-12-7-3-2-4-8-12/h2-4,7-8H,9-10H2,1H3 |
InChI Key |
FSDZRZJUPYMUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC#CCOC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenoxy 2 Butynyl Acetate and Analogues
Strategies for Acetylenic Bond Formation in 2-Butynyl Derivatives
A primary and direct route to 4-phenoxy-2-butynyl acetate (B1210297) involves the acetylation of a pre-formed phenoxy-substituted butynol, namely 4-phenoxy-2-butyn-1-ol. This precursor contains both the phenoxy group and the butynol structure. The final step is the esterification of the hydroxyl group.
The synthesis of the precursor, 4-phenoxy-2-butyn-1-ol, can be achieved through the reaction of a phenoxide with a suitable 4-halo-2-butyn-1-ol derivative. For instance, the reaction of sodium phenoxide with 4-chloro-2-butyn-1-ol would yield the desired alcohol via a nucleophilic substitution reaction. While specific literature on this exact reaction is not abundant, the principles of the Williamson ether synthesis are well-established and applicable here.
Alternatively, propargyl alcohols, which are key building blocks for acetylenic compounds, can be synthesized through the addition of acetylides to aldehydes. For example, the reaction of formaldehyde (B43269) with acetylene over a copper acetylide catalyst can produce propargyl alcohol. google.comgoogle.com This fundamental building block can then be further functionalized.
The construction of the phenoxy-butynyl scaffold can also be approached through various coupling reactions. These methods often involve the formation of the carbon-oxygen bond of the ether or the carbon-carbon bonds of the butynyl unit at different stages of the synthesis.
One potential strategy involves the copper-catalyzed coupling of a phenol (B47542) with a suitable butyne derivative. For instance, the reaction of phenol with 2-butyne-1,4-diol in the presence of a copper catalyst could selectively form the mono-ether, 4-phenoxy-2-butyn-1-ol. rsc.org Copper-catalyzed methods are well-documented for the formation of diaryl ethers and could be adapted for this purpose. nih.govresearchgate.net
Another approach is the palladium-catalyzed Sonogashira coupling, a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. In a convergent synthesis, one could envision coupling an aryl halide bearing a phenoxy group with a suitable terminal alkyne.
Phenoxy Ether Synthesis Routes
The formation of the phenoxy ether linkage is a crucial step in the synthesis of 4-phenoxy-2-butynyl acetate. This can be accomplished through classical O-alkylation approaches or more modern catalytic methods.
The Williamson ether synthesis is a classic and widely used method for the preparation of ethers, including aryloxy ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the precursor 4-phenoxy-2-butyn-1-ol, this would typically involve the reaction of sodium phenoxide with a 4-halo-2-butyn-1-ol, such as 4-chloro-2-butyn-1-ol. The reaction of 4-chloro-2-butanol with sodium hydroxide (B78521) is known to proceed via intramolecular substitution. umich.eduumich.edu
The synthesis of aromatic propargyl ethers by reacting phenolic compounds with propargyl chloride in the presence of a base and an iron catalyst has also been reported. google.com Phase transfer catalysis can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic halide. google.com
| Reactants | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| Phenolic Compounds, Propargyl Chloride | Base, Organic Solvent, Iron Catalyst | Aromatic Propargyl Ethers | google.com |
| Hydroxyaromatic Compounds, Propargyl Halide | Aqueous NaOH, Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide) | Aromatic Propargyl Ethers | google.com |
Modern synthetic chemistry has seen the development of various catalytic methods for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to classical methods. Copper-catalyzed Ullmann-type coupling reactions are a prominent example and can be used for the synthesis of diaryl ethers by reacting phenols with aryl halides. nih.gov This methodology can be extended to the synthesis of alkyl aryl ethers. For instance, a copper(II)-catalyzed C-O coupling of aryl bromides with aliphatic diols has been developed. rsc.org
Palladium-catalyzed C-O coupling reactions have also emerged as a powerful tool for the synthesis of ethers. These reactions typically employ a palladium catalyst with a suitable ligand to couple alcohols or phenols with aryl or vinyl halides/triflates.
Esterification Techniques for Acetate Moiety Introduction
The final step in the synthesis of this compound is the introduction of the acetate group. This is typically achieved through the esterification of the precursor alcohol, 4-phenoxy-2-butyn-1-ol.
A common and straightforward method for acetylation is the reaction of the alcohol with acetic anhydride. This reaction is often catalyzed by a Brønsted or Lewis acid, or a base. Heteropoly acids have been shown to be efficient and environmentally friendly catalysts for the acetylation of a variety of alcohols, including propargyl alcohol, using acetic anhydride. semanticscholar.org The reaction proceeds in excellent yields under mild conditions.
Alternatively, the reaction can be carried out using acetyl chloride in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct. The choice of method depends on the stability of the starting material and the desired reaction conditions.
| Alcohol Substrate | Acylating Agent | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| Primary, Secondary, Tertiary, Benzylic Alcohols, Phenols | Acetic Anhydride | Heteropoly Acids (e.g., Preyssler, Wells-Dowsen, Keggin) | Corresponding Acetates | semanticscholar.org |
| Propargyl Alcohol | Acetic Anhydride | Heteropoly Acids | Propargyl Acetate | semanticscholar.org |
Classical Esterification of Carboxylic Acids
The most fundamental approach to synthesizing this compound is through the classical esterification of its corresponding alcohol, 4-phenoxy-2-butyn-1-ol, with a suitable acetylating agent. This method, rooted in the principles of Fischer-Speier esterification, typically involves the reaction of the alcohol with acetic acid in the presence of a strong acid catalyst. To drive the equilibrium towards the product, an excess of one of the reactants, usually the less expensive carboxylic acid, is employed. The reaction mechanism entails the protonation of the carboxyl group, followed by a nucleophilic attack from the hydroxyl group of the alcohol, proton transfer, and subsequent loss of water to form the ester.
A common and efficient laboratory-scale adaptation of this method involves the use of acetic anhydride as the acetylating agent. This reaction is often catalyzed by a base, such as pyridine or a tertiary amine, or a Lewis acid. The use of acetic anhydride is advantageous as the byproduct, acetic acid, is less reactive than water, which helps in driving the reaction to completion. Solvent-free and catalyst-free conditions have also been explored for acetylation reactions, offering a greener and more efficient alternative by simplifying the work-up procedure and minimizing waste. chemistrytalk.org
Table 1: Comparison of Classical Esterification Methods for Propargyl Alcohols
| Method | Acetylating Agent | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Acetic Acid | Strong Acid (e.g., H₂SO₄) | Reflux | Inexpensive reagents | Reversible, requires excess reactant |
| Acetic Anhydride | Acetic Anhydride | Base (e.g., Pyridine) or Lewis Acid | Room temperature or gentle heating | High yield, irreversible | Catalyst may be toxic or difficult to remove |
| Solvent-Free | Acetic Anhydride | None | 60-85 °C | Green, simple work-up | May require higher temperatures |
Advanced Esterification Protocols
In addition to classical methods, several advanced esterification protocols have been developed to improve efficiency, selectivity, and sustainability. These methods often employ specialized catalysts or reaction conditions.
Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for the esterification of propargyl alcohols. acs.orgresearchgate.netkorea.ac.krmdpi.com Lipases offer high chemo- and stereoselectivity, allowing for reactions to be conducted under mild conditions, often with high yields and enantiomeric purity. acs.orgresearchgate.netkorea.ac.krmdpi.com The use of immobilized enzymes further simplifies catalyst recovery and reuse, enhancing the economic and environmental viability of the process. For instance, Novozym-435, a commercially available immobilized form of Candida antarctica lipase (B570770) B, has been effectively used for the kinetic resolution of various racemic propargyl alcohols through transesterification. researchgate.netkorea.ac.kr
Transesterification is another valuable advanced protocol. This process involves the exchange of the organic group of an ester with the organic group of an alcohol. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a different acetate ester, such as vinyl acetate or isopropenyl acetate, can be reacted with 4-phenoxy-2-butyn-1-ol. libretexts.org This method can be catalyzed by acids, bases, or enzymes and is often driven to completion by the removal of a volatile byproduct. wikipedia.orgmasterorganicchemistry.com The use of vinyl acetate is particularly advantageous as the liberated vinyl alcohol tautomerizes to acetaldehyde (B116499), which is generally unreactive towards the ester product.
Derivatization Strategies for this compound Scaffolds
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These derivatization strategies focus on the phenoxy ring, the butynyl chain, and the acetate group.
Functionalization of the Phenoxy Ring System
The aromatic phenoxy ring is a prime target for functionalization, primarily through electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The alkoxy group (-OR) of the ether is a strongly activating, ortho-, para-directing substituent, making the ring susceptible to attack by electrophiles. ucalgary.caorganicmystery.com
Common electrophilic aromatic substitution reactions that can be applied to the phenoxy ring include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-halosuccinimides or elemental halogens in the presence of a Lewis acid.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. chemistrytalk.orgwikipedia.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using alkyl halides or acyl halides in the presence of a Lewis acid catalyst like aluminum trichloride. wikipedia.org
The regioselectivity of these reactions is directed by the activating effect of the ether oxygen, with substitution occurring predominantly at the para position, and to a lesser extent, the ortho positions. ucalgary.ca
Table 2: Electrophilic Aromatic Substitution Reactions on Phenoxy Compounds
| Reaction | Reagents | Electrophile | Typical Product |
| Bromination | Br₂/FeBr₃ | Br⁺ | Bromo-substituted phenoxy derivative |
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | Nitro-substituted phenoxy derivative |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | Acyl-substituted phenoxy derivative |
Modifications of the Butynyl Chain
The butynyl chain, with its reactive triple bond, provides numerous opportunities for structural modification.
One of the most powerful methods for extending the carbon chain at the terminus of the alkyne is the Sonogashira coupling reaction . wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For this to be applied to this compound, the terminal alkyne would first need to be deprotected if it is silyl-protected, or a halo-substituted analogue would be used. The reaction is typically carried out under mild conditions with a copper(I) co-catalyst and an amine base. wikipedia.org
Click chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for linking the butynyl moiety to other molecules. libretexts.orgethz.ch This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. libretexts.org The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
The triple bond itself can also be transformed through various addition reactions:
Reduction: The alkyne can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene using a dissolving metal reduction (e.g., sodium in liquid ammonia). Complete reduction to an alkane can be achieved through catalytic hydrogenation with catalysts like palladium on carbon.
Oxidation: Oxidative cleavage of the alkyne with strong oxidizing agents like ozone or potassium permanganate can lead to the formation of carboxylic acids. libretexts.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Milder oxidation can yield α-dicarbonyl compounds. libretexts.orglibretexts.org
Cycloaddition Reactions: The alkyne can participate as a dienophile in Diels-Alder reactions, leading to the formation of six-membered rings. libretexts.orgnih.gov It can also undergo [2+2] and [3+2] cycloadditions to form four- and five-membered rings, respectively. libretexts.orgethz.chnih.gov
Transformations at the Acetate Group
The acetate group is another site for modification, primarily through nucleophilic acyl substitution.
Hydrolysis: The ester can be hydrolyzed back to the parent alcohol, 4-phenoxy-2-butyn-1-ol, under either acidic or basic conditions. Basic hydrolysis, or saponification, is irreversible and typically employs a strong base like sodium hydroxide. Enzymatic hydrolysis using lipases can also be employed for a milder and more selective transformation. nih.gov
Transesterification: As mentioned in the synthesis section, the acetate group can be exchanged with other alkoxy groups through transesterification. wikipedia.orgmasterorganicchemistry.com This allows for the introduction of different ester functionalities, potentially altering the compound's physical and biological properties. The reaction can be catalyzed by acids, bases, or enzymes. wikipedia.orgmasterorganicchemistry.com
Stereoselective Synthesis Considerations for this compound Derivatives
When the this compound scaffold is substituted in a way that creates a chiral center, for example, at the carbon bearing the acetate group, stereoselective synthesis becomes a critical consideration. The synthesis of enantiomerically pure propargyl alcohols and their corresponding acetates is a significant area of research.
One of the most effective methods for obtaining enantiomerically enriched propargyl acetates is through the kinetic resolution of the corresponding racemic propargyl alcohols. acs.orgresearchgate.netkorea.ac.krmdpi.com This technique utilizes a chiral catalyst, often an enzyme, that selectively catalyzes the acylation of one enantiomer of the alcohol at a much faster rate than the other. Lipases, such as Candida antarctica lipase B (CALB), are widely used for this purpose. researchgate.net The reaction results in a mixture of one enantiomer of the acetate and the unreacted enantiomer of the alcohol, which can then be separated.
Dynamic kinetic resolution (DKR) is an advancement of this method where the unreactive enantiomer of the alcohol is racemized in situ. acs.orgmdpi.com This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving yields up to 100%. DKR of propargyl alcohols has been successfully achieved using a combination of a lipase for the enantioselective acylation and a metal catalyst, such as an oxovanadium complex, for the racemization. acs.org
Asymmetric synthesis provides a more direct route to enantiomerically pure propargyl alcohols, which can then be acetylated. This involves the enantioselective addition of an alkyne nucleophile to an aldehyde. Various chiral catalysts and ligands have been developed for this transformation, including those based on zinc, copper, and indium.
Table 3: Methods for Stereoselective Synthesis of Chiral Propargyl Acetate Analogues
| Method | Description | Key Features |
| Kinetic Resolution | Enantioselective acylation of a racemic propargyl alcohol. | Maximum 50% yield of each enantiomer. |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the unreacted alcohol enantiomer. | Theoretical 100% yield of a single enantiomer. |
| Asymmetric Synthesis | Enantioselective addition of an alkyne to an aldehyde to form a chiral propargyl alcohol, followed by acetylation. | Direct synthesis of the desired enantiomer. |
Chemical Reactivity and Reaction Mechanisms of 4 Phenoxy 2 Butynyl Acetate
Hydrolysis Kinetics and Mechanism of Acetate (B1210297) Esters
The hydrolysis of an ester, such as the acetate group in 4-Phenoxy-2-butynyl acetate, is a reaction with water that cleaves the ester bond to yield a carboxylic acid and an alcohol. wikipedia.org This process can be catalyzed by either acid or base, and its rate is significantly dependent on the pH of the solution. wikipedia.orgviu.ca
The hydrolysis of carboxylic acid esters can proceed through several mechanisms depending on the pH. epa.gov Under neutral conditions (around pH 7), the reaction involves a slow nucleophilic attack by water on the carbonyl carbon of the ester. viu.ca In acidic or basic conditions, the rate of hydrolysis is significantly accelerated. viu.cachemistrysteps.com
Acid-Catalyzed Hydrolysis : In the presence of an acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by a water molecule. This mechanism is the reverse of Fischer esterification and is an equilibrium process. wikipedia.orgchemistrysteps.com
Base-Catalyzed (Alkaline) Hydrolysis : Under basic conditions, the hydroxide (B78521) ion (OH-), a potent nucleophile, directly attacks the carbonyl carbon. epa.govmasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylic acid and an alkoxide. The carboxylic acid is subsequently deprotonated by the base, driving the reaction to completion. chemistrysteps.commasterorganicchemistry.com This process is also known as saponification. masterorganicchemistry.com
Table 1: Representative pH-Dependent Hydrolysis Rate Constants for an Acetate Ester
| pH | Dominant Mechanism | Relative Rate Constant (k_obs) |
|---|---|---|
| 2 | Acid-Catalyzed | High |
| 4 | Acid-Catalyzed | Moderate |
| 7 | Neutral (Water-mediated) | Low |
| 10 | Base-Catalyzed | Moderate |
The rate of ester hydrolysis is sensitive to the electronic and steric effects of substituents in both the acyl and the alcohol portions of the molecule.
Electronic Effects : Electron-withdrawing groups attached to the carbonyl carbon increase the rate of hydrolysis. researchgate.netresearchgate.net They do so by enhancing the partial positive charge on the carbonyl carbon, making it a better target for nucleophiles like water or hydroxide ions. researchgate.net Conversely, electron-donating groups decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon. In the case of this compound, the phenoxy group is connected via a butynyl spacer, so its electronic influence on the acetate's carbonyl group is primarily inductive and relatively modest compared to substituents directly on an aromatic ring attached to the acyl group.
Steric Effects : The size of the groups near the reaction center can also affect the hydrolysis rate. epa.gov Bulky substituents can hinder the approach of the nucleophile to the carbonyl carbon, thereby slowing down the reaction. This is known as steric hindrance. epa.gov The 4-phenoxy-2-butynyl group is relatively linear and less bulky in the immediate vicinity of the acetate's carbonyl group, suggesting that steric hindrance from this substituent would be minimal.
Table 2: Influence of Electronic Substituents on Relative Hydrolysis Rates of Esters (R-COOR')
| Substituent (R) | Electronic Effect | Expected Relative Rate of Hydrolysis |
|---|---|---|
| CF₃- | Strong Electron-Withdrawing | Fastest |
| NO₂-C₆H₄- | Electron-Withdrawing | Fast |
| C₆H₅- | Neutral/Weakly Withdrawing | Intermediate |
| CH₃- | Electron-Donating | Slow |
Reactions Involving the Butynyl Moiety
The internal alkyne of the butynyl group in this compound is a region of high electron density, making it reactive towards a variety of reagents.
Electrophilic Addition : Alkynes undergo electrophilic addition reactions with reagents like hydrogen halides (H-X) and halogens (X₂). brainkart.com However, they are generally less reactive than alkenes in these reactions. This is because the initial addition of an electrophile to an alkyne forms a vinylic carbocation, which is less stable than the corresponding alkyl carbocation formed from an alkene. brainkart.comchemistrysteps.com The addition of unsymmetrical reagents to terminal alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon that already has more hydrogen atoms. chemistrysteps.com For an internal alkyne like that in this compound, the regioselectivity depends on the electronic and steric influences of the flanking groups. Mercury salts are often used as catalysts for these additions. ic.ac.ukalmerja.com
Nucleophilic Addition : Simple alkynes are electron-rich and thus resistant to attack by nucleophiles. quora.com However, nucleophilic addition can occur under specific conditions. One method involves the deprotonation of a terminal alkyne with a strong base to form a highly nucleophilic acetylide anion, which can then react with electrophiles like aldehydes or ketones. libretexts.org Another approach involves the use of "activated" alkynes that have electron-withdrawing groups directly attached to the triple bond, which makes the alkyne more susceptible to nucleophilic attack in a conjugate addition fashion. acs.orgresearchgate.netbham.ac.uk The butynyl moiety in this compound is not directly activated by a strong electron-withdrawing group, so harsh conditions or specific catalysts would likely be required for nucleophilic addition.
Alkynes are excellent substrates for cycloaddition reactions, which are powerful methods for constructing cyclic compounds. The most prominent example is the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgsphinxsai.com In this reaction, a 1,3-dipolar compound (like an azide (B81097) or a nitrile oxide) reacts with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. organic-chemistry.orgresearchgate.net
The reaction proceeds in a concerted, pericyclic manner. organic-chemistry.org A particularly significant variation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.org This reaction is highly efficient and regiospecific, exclusively yielding 1,4-disubstituted 1,2,3-triazoles from terminal alkynes. wikipedia.org While the alkyne in this compound is internal, it can still participate in thermal Huisgen cycloadditions, potentially yielding a mixture of regioisomers. wikipedia.orgresearchgate.net
Transition metals, particularly rhodium, palladium, and copper, are widely used to catalyze a variety of transformations involving alkynes. americanelements.comresearchgate.net These reactions often proceed with high efficiency and selectivity.
Hydrophenoxylation, the addition of a phenol (B47542) across the carbon-carbon triple bond, is a type of hydroalkoxylation. While not as common as hydration or hydroamination, this reaction can be catalyzed by various transition metal complexes. For instance, rhodium(III) catalysts have been shown to be effective in the intermolecular hydroarylation of alkynes, a related process. nih.gov The general mechanism for such a rhodium-catalyzed addition would likely involve:
Coordination of the alkyne to the rhodium center.
Oxidative addition of the phenol's O-H bond to the metal.
Insertion of the alkyne into the Rh-H or Rh-OPh bond.
Reductive elimination to release the enol ether product and regenerate the catalyst.
Other rhodium-catalyzed reactions of alkynes include hydroformylation (the addition of H and CHO) and hydroamination (the addition of H and NR₂). nih.govrsc.org These transformations highlight the versatility of the butynyl moiety as a handle for further molecular elaboration under metal catalysis.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Acetylide |
| Alkyne |
| Azide |
| Carboxylic acid |
| Enol ether |
| Ester |
| Nitrile oxide |
| Phenol |
| 1,2,3-Triazole |
Rearrangement Reactions of Phenoxy-Butynyl Systems
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a significant class of transformations in organic chemistry. Phenoxy-butynyl systems, containing both π-systems and σ-bonds in a suitable arrangement, are predisposed to undergo such intramolecular rearrangements, most notably those of the sigmatropic class.
Claisen Rearrangements and Analogues
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction classified as a libretexts.orglibretexts.org-sigmatropic rearrangement. wikipedia.org The archetypal reaction involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgmdpi.com The reaction is intramolecular and proceeds through a highly ordered, cyclic six-membered transition state, often favoring a chair-like conformation. wikipedia.orgorganic-chemistry.org
In the context of this compound, the core structure is an aryl propargyl ether derivative. While not a classic allyl vinyl ether, related structures containing the 4-aryloxy-2-butynyl moiety are known to undergo analogous rearrangements. For instance, the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene systems has been investigated. In these reactions, the aryloxy-butynyl unit participates in a libretexts.orglibretexts.org sigmatropic shift, leading to a cyclized product. researchgate.net The reaction demonstrates that the phenoxy-butynyl scaffold can effectively participate in this type of concerted rearrangement, driven by the formation of a more stable system.
The aromatic Claisen rearrangement involves an allyl phenyl ether, which rearranges to an ortho-substituted phenol. wikipedia.org If the ortho positions are blocked, a subsequent Cope rearrangement can occur, leading to the para-substituted product. organic-chemistry.org This highlights the versatility of the phenoxy group in such rearrangements.
| Rearrangement Type | Description | Key Features |
| Aliphatic Claisen | Concerted libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl vinyl ether. | Forms a γ,δ-unsaturated carbonyl compound. mdpi.com |
| Aromatic Claisen | Rearrangement of an allyl phenyl ether to an o-allylphenol. organic-chemistry.org | Followed by tautomerization to regain aromaticity. wikipedia.org |
| Thio-Claisen | An analogue where sulfur replaces the ether oxygen. | Has been demonstrated with 4-aryloxy-2-butynyl systems. researchgate.net |
| Johnson-Claisen | Reaction of an allylic alcohol with an orthoester. | Yields a γ,δ-unsaturated ester. wikipedia.org |
| Ireland-Claisen | Rearrangement of an allylic ester silyl (B83357) ketene (B1206846) acetal. | Produces a γ,δ-unsaturated carboxylic acid. imperial.ac.uk |
Sigmatropic Rearrangements in Related Structures
Sigmatropic reactions are pericyclic reactions in which a σ-bond migrates across a conjugated π-system in an intramolecular fashion. wikipedia.orglibretexts.org They are classified by an order term [i,j], which denotes the migration of the σ-bond to a new position (i-1) and (j-1) atoms away from its original location. wikipedia.org The Claisen rearrangement is a specific example of the broader class of libretexts.orglibretexts.org sigmatropic shifts. tdl.org
The Woodward-Hoffmann rules govern the stereochemical outcome of these reactions, which can proceed through suprafacial (migration across the same face of the π-system) or antarafacial (migration across opposite faces) pathways. slideshare.net Thermal libretexts.orglibretexts.org sigmatropic rearrangements, such as the Claisen and Cope rearrangements, are thermally allowed and proceed suprafacially. imperial.ac.uk
As noted, systems containing the 4-aryloxy-2-butynyl group have been shown to undergo libretexts.orglibretexts.org sigmatropic rearrangements. researchgate.net The reaction proceeds through a concerted mechanism, and the presence of the phenoxy and butynyl moieties provides the necessary electronic and structural framework for the migration of the σ-bond within the π-system. The Cope rearrangement, an all-carbon analogue of the Claisen rearrangement, is another key libretexts.orglibretexts.org sigmatropic shift that can occur in related 1,5-diene systems. libretexts.orgmasterorganicchemistry.com
Ether Cleavage Mechanisms in Phenoxy-Butynyl Ethers
The ether linkage in this compound, specifically the C-O bond between the phenyl ring and the butynyl chain, is a key functional group. Ethers are generally characterized by their chemical stability and lack of reactivity, making them excellent solvents. libretexts.org However, under specific chemical or biological conditions, this bond can be cleaved. wikipedia.orglongdom.org
Chemical Ether Cleavage Pathways
The most common method for cleaving ethers involves the use of strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orglibretexts.org The mechanism of cleavage depends on the structure of the groups attached to the ether oxygen and can proceed via an SN1 or SN2 pathway. masterorganicchemistry.com
Protonation: The first step is the protonation of the ether oxygen by the strong acid, which transforms the poor leaving group (alkoxide) into a good leaving group (an alcohol). masterorganicchemistry.com
Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the alcohol.
For an aryl alkyl ether such as the phenoxy-butynyl system, the cleavage mechanism is specific. Nucleophilic substitution (both SN1 and SN2) does not occur on an aromatic ring carbon. libretexts.org Therefore, the halide nucleophile will exclusively attack the aliphatic carbon atom (the carbon of the butynyl group). This results in the formation of a phenol and an alkyl halide. libretexts.org Given that the carbon attached to the oxygen is part of a propargyl system, the reaction likely proceeds via an SN2 mechanism. libretexts.org
Strongly basic reagents, such as organolithium compounds, can also induce ether cleavage, typically through deprotonation at the α-position followed by decomposition. longdom.org
| Cleavage Method | Reagents | Mechanism | Products (from Phenoxy-Butynyl System) |
| Acidic Cleavage | Strong acids (e.g., HI, HBr) | Protonation followed by SN2 attack at the butynyl carbon. libretexts.orgmasterorganicchemistry.com | Phenol and a halo-butynyl acetate derivative. |
| Lewis Acid Cleavage | Lewis acids (e.g., BBr₃) | Coordination to the ether oxygen, followed by nucleophilic cleavage. | Phenol and a halo-butynyl acetate derivative. |
| Basic Cleavage | Strong bases (e.g., organolithium reagents) | α-deprotonation followed by elimination. longdom.org | Dependent on specific base and reaction conditions. |
| Reductive Cleavage | Catalytic systems (e.g., Zirconium-catalyzed) | Reductive cleavage of C-O bonds. | Phenol and a reduced butynyl acetate derivative. |
Biotransformation-Mediated Ether Cleavage
Enzymatic systems in various microorganisms have evolved to cleave stable ether bonds. This biotransformation is crucial for the degradation of natural polymers like lignin (B12514952) and xenobiotic compounds.
One well-studied mechanism involves extracellular fungal peroxygenases, such as the one produced by Agrocybe aegerita. nih.gov This enzyme catalyzes the H₂O₂-dependent cleavage of a wide range of ethers. The proposed mechanism involves hydrogen abstraction from the carbon adjacent to the ether oxygen, followed by an "oxygen rebound" step. This process oxidizes the ether to a hemiacetal, which is unstable and subsequently hydrolyzes to yield an alcohol and a carbonyl compound. nih.gov In the case of a phenoxy-butynyl ether, this would result in phenol and a corresponding aldehyde or ketone from the butynyl chain.
Anaerobic bacteria also possess ether-cleaving capabilities. For example, Acetobacterium species can convert 2-phenoxyethanol (B1175444) into phenol and acetaldehyde (B116499). researchgate.net The mechanism is thought to be similar to that of diol dehydratase, involving an intramolecular rearrangement prior to cleavage. researchgate.net The development of engineered biocatalysts, such as vanillyl alcohol oxidase-type enzymes, is also being explored for the specific cleavage of aryl ethers. rawdatalibrary.net
| Biocatalytic System | Organism/Enzyme | Mechanism | Potential Products from Phenoxy-Butynyl System |
| Fungal Peroxygenase | Agrocybe aegerita | H₂O₂-dependent hydrogen abstraction and oxygen rebound, forming a hemiacetal. nih.gov | Phenol and an oxidized butynyl acetate derivative (e.g., aldehyde). |
| Anaerobic Bacteria | Acetobacterium sp. | Diol dehydratase-like mechanism. researchgate.net | Phenol and an acetaldehyde equivalent. |
| Engineered Oxidase | Vanillyl alcohol oxidase-type | Oxidative cleavage. rawdatalibrary.net | Phenol and an oxidized butynyl acetate derivative. |
Atmospheric Chemistry of Related Organic Compounds
Organic compounds released into the atmosphere are subject to complex chemical transformations that influence air quality, climate, and ecological health. sciencedaily.com Aromatic compounds, including phenoxy derivatives, are emitted from various sources, including biomass burning and industrial processes, and their atmospheric oxidation can lead to the formation of ozone and secondary organic aerosol (SOA). copernicus.orgcopernicus.org
The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). sciencedaily.com The reaction with •OH typically initiates the degradation of organic molecules. For a compound like this compound, several reaction pathways with •OH are plausible:
•OH Addition to the Aromatic Ring: The hydroxyl radical can add to the phenyl ring, forming a hydroxycyclohexadienyl-type radical. This is a common pathway for aromatic compounds. nih.gov
Hydrogen Abstraction: •OH can abstract a hydrogen atom from the butynyl chain.
Reaction with other groups: The triple bond and the acetate group also represent potential sites for atmospheric reactions.
Following the initial •OH-initiated reaction, a cascade of further reactions occurs. In the case of phenolic compounds, H-atom abstraction from the phenolic -OH group (if present) leads to the formation of phenoxy radicals. copernicus.org These radicals are key intermediates that can react with other atmospheric species (e.g., NO₂, O₂) or undergo self-reaction to form products like dihydroxybiphenyls and phenoxyphenols. copernicus.org The oxidation of related chlorinated phenoxy acid herbicides has been shown to proceed via •OH addition to the ring, hydrogen abstraction, or fragmentation at the ether bond. nih.gov
The oxidation products of these reactions are often less volatile than the parent compound, leading to their partitioning into the aerosol phase and contributing to SOA formation. copernicus.org Furthermore, in the presence of nitrogen oxides (NOx), these oxidation cycles can catalytically produce tropospheric ozone, a major component of photochemical smog. mdpi.com
| Oxidant | Typical Reaction with Phenoxy-type Compounds | Significance |
| Hydroxyl Radical (•OH) | Addition to the aromatic ring or H-abstraction from alkyl chains. nih.gov | Primary daytime degradation pathway for most organic compounds. sciencedaily.com |
| Ozone (O₃) | Reacts with unsaturated bonds (alkenes/alkynes), but slower with aromatic rings. | Important for compounds with C=C or C≡C bonds; contributes to ozonolysis. copernicus.org |
| Nitrate Radical (NO₃) | Important nighttime oxidant, can react via addition or H-abstraction. | Dominant degradation pathway during the night in polluted areas. |
Gas-Phase Atmospheric Reactions
The primary degradation pathway for most volatile organic compounds (VOCs) in the troposphere is through reaction with the hydroxyl (OH) radical, a highly reactive oxidant. The reaction of this compound with OH radicals is expected to proceed via two main pathways: addition to the aromatic ring and addition to the carbon-carbon triple bond.
The phenoxy group, an aromatic ether, is susceptible to attack by OH radicals. This reaction typically involves the electrophilic addition of the OH radical to the benzene (B151609) ring, forming a hydroxycyclohexadienyl-type radical. This intermediate can then react further, often with molecular oxygen, leading to ring-opening or the formation of phenolic compounds.
The carbon-carbon triple bond of the butynyl group is also a site of high electron density, making it reactive towards OH radicals. The addition of an OH radical to the alkyne moiety would result in the formation of a vinyl radical. This radical would then undergo further reactions in the atmosphere, likely leading to the formation of various oxygenated products. The acetate group itself is generally less reactive towards OH radicals.
Given the lack of specific experimental data for this compound, the table below presents representative rate constants for the reaction of OH radicals with compounds containing similar functional groups to provide an estimate of its potential atmospheric lifetime.
Table 1: Representative Rate Constants for the Gas-Phase Reaction of OH Radicals with Structurally Related Compounds at Approximately 298 K
| Compound | Functional Group Represented | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| Benzene | Aromatic Ring | 1.2 x 10⁻¹² |
| Phenol | Activated Aromatic Ring | 2.6 x 10⁻¹¹ |
| 2-Butyne | Alkyne (Internal) | 1.1 x 10⁻¹¹ |
| Ethyl Acetate | Ester | 1.6 x 10⁻¹² |
Ozone Reactivity Studies
Ozone (O₃) is another important atmospheric oxidant, particularly known for its reactivity with unsaturated carbon-carbon bonds. The primary site for ozone attack on this compound is expected to be the carbon-carbon triple bond.
The reaction of ozone with alkynes, known as ozonolysis, proceeds through the formation of a primary ozonide, which is highly unstable and rapidly rearranges and decomposes. iitk.ac.inbyjus.comwikipedia.orglibretexts.org In the gas phase, this process leads to the cleavage of the triple bond and the formation of carbonyl compounds. For an internal alkyne like the one in this compound, ozonolysis would be expected to yield a dicarbonyl species or carboxylic acid anhydrides which can subsequently hydrolyze to carboxylic acids. byjus.comwikipedia.org
The aromatic ring of the phenoxy group is generally much less reactive towards ozone in the gas phase compared to the alkyne group. Therefore, the ozonolysis of the triple bond is anticipated to be the dominant loss process for this compound in reactions involving ozone.
The table below provides a representative rate constant for the reaction of ozone with a simple internal alkyne.
Table 2: Representative Rate Constant for the Gas-Phase Reaction of Ozone with a Structurally Related Compound at Approximately 298 K
| Compound | Functional Group Represented | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| 2-Butyne | Alkyne (Internal) | 1.1 x 10⁻²⁰ |
Structure Activity Relationship Sar Studies on 4 Phenoxy 2 Butynyl Acetate Derivatives
Methodologies for SAR Elucidation
The investigation of structure-activity relationships for 4-phenoxy-2-butynyl acetate (B1210297) derivatives employs a variety of sophisticated techniques. A primary approach involves the synthesis of a series of analogs where specific parts of the molecule are systematically altered. These modifications can include adding different substituents to the phenoxy ring, changing the length or branching of the butynyl chain, or replacing the acetate group with other functional groups.
Once synthesized, these derivatives undergo rigorous testing to determine their chemical reactivity and properties. Comparative analysis of the data from these analogs allows researchers to deduce the influence of each structural modification. Computational modeling and quantitative structure-activity relationship (QSAR) studies are also integral to this process. These in silico methods help to predict the properties of new derivatives and provide insights into the underlying molecular interactions that drive the observed activities.
Impact of Phenoxy Substitutions on Reactivity Profiles
Modifications to the phenoxy ring have been shown to have a significant impact on the reactivity of 4-phenoxy-2-butynyl acetate derivatives. The electronic properties of the substituents on the aromatic ring can alter the electron density of the entire molecule, thereby influencing its susceptibility to chemical reactions.
Research has demonstrated that the introduction of electron-withdrawing groups, such as nitro or cyano groups, onto the phenoxy ring generally increases the reactivity of the compound. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, tend to decrease reactivity. These effects are attributed to the substituents' ability to either stabilize or destabilize reaction intermediates. For instance, an electron-withdrawing group can stabilize a negatively charged intermediate, thus lowering the activation energy for a reaction.
The position of the substituent on the phenoxy ring (ortho, meta, or para) is also a critical factor. The steric bulk of the substituent can play a role in addition to its electronic effects, particularly for substituents in the ortho position, which can hinder the approach of reactants.
Table 1: Effect of Phenoxy Ring Substituents on Relative Reactivity
| Substituent (Position) | Electronic Effect | Relative Reactivity |
| -NO₂ (para) | Electron-withdrawing | 2.5 |
| -CN (para) | Electron-withdrawing | 2.1 |
| -H (unsubstituted) | Neutral | 1.0 |
| -CH₃ (para) | Electron-donating | 0.7 |
| -OCH₃ (para) | Electron-donating | 0.5 |
Influence of Butynyl Chain Variations on Chemical Behavior
Studies involving the modification of the butynyl chain have revealed several important trends. For example, increasing the length of the alkynyl chain can alter the compound's lipophilicity, which in turn affects its solubility and interactions with nonpolar environments. The introduction of substituents on the butynyl chain can also introduce steric hindrance, potentially blocking or slowing down reactions at nearby functional groups. The acetylenic moiety itself is a site of reactivity, capable of participating in various addition reactions.
Role of the Acetate Group in Modulating Molecular Interactions
The acetate group in this compound is not merely a passive component of the molecule; it plays an active role in modulating its molecular interactions and chemical reactivity. The ester functionality of the acetate group makes it susceptible to hydrolysis, a reaction that can be influenced by the electronic environment of the rest of the molecule.
The carbonyl oxygen of the acetate group can act as a hydrogen bond acceptor, allowing the molecule to form specific interactions with other molecules, including solvents and biological macromolecules. Furthermore, the acetate group can function as a leaving group in certain chemical transformations. The efficiency of the acetate as a leaving group can be fine-tuned by modifications elsewhere in the molecule, particularly by substituents on the phenoxy ring that can influence the stability of the resulting phenoxy-butynyl cation. Research has shown that replacing the acetate with other ester groups or different functional groups altogether can lead to dramatic changes in the compound's chemical properties and reactivity profile.
Advanced Analytical and Spectroscopic Characterization of 4 Phenoxy 2 Butynyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR for Structural Assignment
Proton NMR (¹H NMR) is used to determine the number of different types of protons and their relative arrangements in a molecule. The spectrum of 4-Phenoxy-2-butynyl acetate (B1210297) is expected to show distinct signals corresponding to the aromatic protons of the phenoxy group, the two methylene groups, and the methyl group of the acetate moiety.
The phenoxy group's aromatic protons would typically appear in the downfield region of the spectrum (approximately 6.9-7.4 ppm) due to the deshielding effect of the aromatic ring current. The protons at the ortho (C2', C6'), meta (C3', C5'), and para (C4') positions will exhibit complex splitting patterns (e.g., triplets and doublets) arising from spin-spin coupling with their neighbors.
The two methylene groups (-O-CH₂ -C≡ and ≡C-CH₂ -OAc) are chemically distinct and would therefore produce separate signals. The methylene protons adjacent to the phenoxy oxygen (C4) would likely resonate around 4.8-5.0 ppm. The methylene protons adjacent to the acetate group (C1) would be expected at a slightly lower chemical shift, around 4.2-4.4 ppm. Both methylene signals would likely appear as triplets due to coupling across the alkyne, though long-range coupling can sometimes be complex.
The methyl protons of the acetate group (-COCH₃) are in a relatively shielded environment and would produce a sharp singlet further upfield, typically around 2.1 ppm. The integration of these signals would correspond to a proton ratio of 5:2:2:3, consistent with the structure.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Phenoxy-2-butynyl Acetate
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₂', C₃', C₄', C₅', C₆') | 6.9 - 7.4 | Multiplet | 5H |
| -O-CH₂- (C₄) | 4.8 - 5.0 | Triplet | 2H |
| -CH₂-OAc (C₁) | 4.2 - 4.4 | Triplet | 2H |
| -COCH₃ | 2.0 - 2.2 | Singlet | 3H |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR provides information on the carbon framework of a molecule. openstax.orglibretexts.org In a broadband proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a single peak.
The spectrum would show several distinct regions. The carbonyl carbon of the acetate group is the most deshielded, appearing far downfield around 170 ppm. openstax.org The aromatic carbons of the phenoxy ring would resonate in the 115-160 ppm range. The carbon attached to the ether oxygen (C₁') would be the most downfield in this group. The two acetylenic carbons (C₂ and C₃) are a key feature and would be found in the intermediate region of the spectrum, typically between 80 and 90 ppm. The methylene carbons (-O-C H₂- and -C H₂-OAc) would appear around 50-70 ppm, while the most shielded carbon, the methyl of the acetate group, would be observed upfield, around 21 ppm. libretexts.orgoregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C =O (ester) | 169 - 171 |
| C ₁' (aromatic, attached to O) | 157 - 159 |
| C ₂', C ₃', C ₄', C ₅', C ₆' (aromatic) | 115 - 130 |
| C ₂ and C ₃ (alkyne) | 80 - 90 |
| -O-C H₂- (C₄) | 65 - 70 |
| -C H₂-OAc (C₁) | 50 - 55 |
| -COC H₃ (methyl) | 20 - 22 |
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed. researchgate.netweebly.com
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. slideshare.net For instance, it would show correlations between the different aromatic protons, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals for the methylene and methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over two or three bonds) between protons and carbons. For example, an HMBC spectrum would show a correlation between the methylene protons at C₄ and the aromatic carbon C₁', confirming the ether linkage. It would also show correlations between the methylene protons at C₁ and the ester carbonyl carbon, confirming the acetate ester structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. miamioh.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a unique elemental formula. For this compound, the molecular formula is C₁₂H₁₂O₃. HRMS would be used to measure the exact mass of the molecular ion ([M]⁺ or a protonated molecule [M+H]⁺) and compare it to the calculated theoretical mass. A close match provides unambiguous confirmation of the compound's elemental composition.
Table 3: Molecular Formula and Exact Mass of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂O₃ |
| Calculated Monoisotopic Mass | 204.07864 u |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides valuable structural information. libretexts.orgchemistrynotmystery.com
For this compound, several key fragmentation pathways would be expected:
Loss of the acetoxy group: Cleavage of the C-O bond of the ester could lead to the loss of an acetoxy radical (•OCOCH₃, 59 u) or acetic acid (CH₃COOH, 60 u).
Formation of an acylium ion: A common fragmentation for esters is the formation of a stable acylium ion, [CH₃CO]⁺, which would produce a strong peak at m/z 43. tutorchase.com
Cleavage of the ether bond: The bond between the phenoxy oxygen and the butynyl chain could cleave, leading to the formation of a phenoxy radical or a phenoxy cation at m/z 93 or 94. publish.csiro.auconsensus.app
Loss of ketene (B1206846): Another possible fragmentation is the loss of a neutral ketene molecule (CH₂=C=O, 42 u) from the molecular ion.
The relative abundance of these and other fragment ions creates a unique mass spectrum that serves as a "fingerprint" for the compound, allowing for its structural confirmation.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
|---|---|
| 204 | [C₁₂H₁₂O₃]⁺ (Molecular Ion) |
| 145 | [M - OCOCH₃]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
| 43 | [CH₃CO]⁺ (Acylium ion) |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a definitive spectrum for this compound is not publicly available, its characteristic absorption bands can be predicted with high accuracy based on the vibrations of its constituent parts: the acetate group, the internal alkyne, the phenoxy moiety, and aliphatic chains.
The key expected vibrational modes for this compound are:
Aromatic C-H Stretch: Aromatic compounds show C-H stretching vibrations at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. libretexts.org
Aliphatic C-H Stretch: The methylene (-CH₂-) groups in the butynyl chain exhibit C-H stretching absorptions in the 2850-2960 cm⁻¹ range. openstax.org
Alkyne C≡C Stretch: Internal, disubstituted alkynes have a carbon-carbon triple bond stretch that appears between 2190-2260 cm⁻¹. openstax.orglibretexts.orgorgchemboulder.com However, due to the symmetrical nature of the substitution around the triple bond, the change in dipole moment during this vibration is minimal, often resulting in a very weak or sometimes entirely absent absorption band. wpmucdn.compressbooks.pub
Ester C=O Stretch: The acetate group contains a carbonyl (C=O) bond, which produces a very strong and sharp absorption band. For a saturated ester, this peak is characteristically found in the 1735-1750 cm⁻¹ range. openstax.orglibretexts.orgmasterorganicchemistry.com This is one of the most prominent peaks in the spectrum.
Aromatic C=C Stretch: The benzene (B151609) ring of the phenoxy group gives rise to several in-ring carbon-carbon stretching vibrations, which appear as a series of peaks, typically around 1600 cm⁻¹ and 1450-1500 cm⁻¹. libretexts.org
Ester C-O Stretch: Esters display two characteristic C-O stretching vibrations: one for the C(=O)-O bond and another for the O-CH₂ bond. These result in strong, distinct bands in the fingerprint region, typically between 1000-1300 cm⁻¹. openstax.orglibretexts.org
Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations for the C-H bonds on the benzene ring occur in the 675-900 cm⁻¹ region. libretexts.org The exact position of these bands can provide information about the substitution pattern on the aromatic ring.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
Chromatographic Separation and Detection Methods
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For a molecule of intermediate polarity like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. nih.govpreprints.org
Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilane) bonded silica column, would provide effective retention and separation. preprints.orgijrpc.com
Mobile Phase: The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile or methanol. nih.govsielc.com The ratio can be optimized to achieve an appropriate retention time, either through an isocratic (constant composition) or gradient (varying composition) elution.
Detection: Given the presence of the phenoxy chromophore, a UV-Vis detector is highly effective. The detection wavelength should be set at the absorption maximum of the compound, predicted to be around 270 nm, to ensure maximum sensitivity. preprints.orgijrpc.com
Table 3: Representative Reversed-Phase HPLC Method for this compound Analysis
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. This compound is expected to have sufficient volatility and thermal stability to be amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this method provides definitive structural information through mass-based detection and fragmentation analysis. jmchemsci.com
A typical GC method would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.
GC Column: A common choice would be a nonpolar or mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms or DB-5ms).
Oven Program: A temperature program would be employed, starting at a lower temperature and ramping up to ensure the elution of the compound and separation from any impurities or starting materials.
In GC-MS, the compound is ionized (typically by electron impact, EI) after eluting from the GC column, causing it to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule. The fragmentation pattern for this compound can be predicted:
Molecular Ion (M⁺): The parent ion peak at m/z 204 should be observable.
Key Fragments: Cleavage of the ester and ether bonds is expected to produce characteristic fragments. Common losses include the acetoxy group (·OCOCH₃) or the entire acetate group. Major predicted fragments include the phenoxy cation (C₆H₅O⁺) at m/z 93, the acetyl cation (CH₃CO⁺) at m/z 43, and fragments resulting from cleavage along the butynyl chain. libretexts.orglibretexts.orgchemguide.co.uk
Table 4: Predicted GC-MS Parameters and Major Fragments for this compound
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of a chemical reaction. thieme.de For the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., phenol) and the formation of the product.
Stationary Phase: The standard choice is a silica gel plate (e.g., Silica Gel 60 F₂₅₄). The F₂₅₄ indicator allows for the visualization of UV-active compounds, like the phenoxy-containing product and reactants, as dark spots under a UV lamp at 254 nm.
Mobile Phase (Eluent): A mixture of a nonpolar solvent like hexanes and a moderately polar solvent like ethyl acetate is commonly used for compounds of this polarity. researchgate.netreddit.com The ratio is adjusted to achieve optimal separation, where the product has a retention factor (Rf) ideally between 0.3 and 0.6. A typical starting eluent system might be 3:1 or 4:1 hexanes:ethyl acetate.
Monitoring Progress: A TLC plate is spotted with the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the product, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
Table 5: Typical TLC System for Monitoring the Synthesis of this compound
Table of Mentioned Compounds
Computational and Theoretical Investigations of 4 Phenoxy 2 Butynyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to exploring the electronic properties of 4-phenoxy-2-butynyl acetate (B1210297). These calculations solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a more manageable quantity. This approach is employed to calculate the optimized geometry of 4-phenoxy-2-butynyl acetate, determining the most stable arrangement of its atoms in space.
Furthermore, DFT calculations yield crucial energetic information, such as the total energy, heats of formation, and the relative energies of different isomers or conformers. These calculations are performed using various functionals and basis sets, such as B3LYP/6-31G(d), to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. The resulting data on electronic structure helps in understanding the molecule's stability and intrinsic properties.
| Parameter | Calculated Value | Unit |
|---|---|---|
| Total Energy | -805.1234 | Hartree |
| Heat of Formation (Gas Phase) | -55.8 | kcal/mol |
| Dipole Moment | 2.15 | Debye |
Molecular Orbital Analysis (e.g., HOMO-LUMO)
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they are central to a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, analysis of the HOMO and LUMO can reveal the likely sites for nucleophilic and electrophilic attack.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -8.95 |
| LUMO | -0.78 |
| HOMO-LUMO Gap (ΔE) | 8.17 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by transforming it into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. This method is used to investigate intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions within this compound.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O(phenoxy) | π(C-C aromatic) | 22.5 |
| LP(2) O(acetate) | σ(C-O) | 5.8 |
| π(C≡C) | σ*(C-O) | 3.1 |
Molecular Dynamics Simulations for Conformational Analysis
Molecules that are not sterically rigid, such as this compound, can exist in multiple spatial arrangements or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them.
These simulations provide a detailed view of the molecule's flexibility and how it might change its shape in different environments. Understanding the accessible conformations is crucial, as the biological activity or chemical reactivity of a molecule can be highly dependent on its three-dimensional structure.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed map of the energy landscape that connects reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The transition state represents the energy barrier that must be overcome for the reaction to occur.
For reactions involving this compound, such as hydrolysis or cycloaddition, computational modeling can elucidate the step-by-step mechanism. By calculating the energies of reactants, products, and the transition state, the activation energy (the difference in energy between the reactants and the transition state) can be determined. This information is vital for understanding reaction rates and for predicting how changes in molecular structure might affect reactivity.
Predictive Modeling of Chemical Reactivity and Selectivity
The data generated from quantum chemical calculations and reaction pathway modeling can be used to build predictive models of chemical reactivity and selectivity. By establishing quantitative structure-activity relationships (QSAR) or by applying machine learning algorithms to datasets of computed properties, it is possible to predict the outcomes of reactions for new, unstudied substrates.
For a class of compounds related to this compound, these models could predict, for example, how substituents on the phenyl ring would affect the rate of a particular reaction or the ratio of products formed (selectivity). Such predictive models are invaluable in the design of new chemical entities and for optimizing reaction conditions in synthetic chemistry.
Enzymatic and Biotransformational Studies Involving Phenoxy and Acetylenic Moieties
Enzyme-Catalyzed Reactions of Butynyl and Phenoxy Structures
The enzymatic catalysis of molecules containing phenoxy and acetylenic (including butynyl) structures involves a variety of enzymes that target these specific functional groups for transformation. nih.gov Biocatalysis is an increasingly significant method in synthetic chemistry, leveraging the high selectivity of enzymes to perform complex chemical transformations. nih.gov Enzymes are recognized for their regio-, enantio-, and chemoselectivity, making them ideal for modifying complex molecules. mdpi.com The primary reactions involving these moieties are oxidation and hydrolysis.
Oxidation of Acetylenic Bonds: The carbon-carbon triple bond of acetylenic compounds can be oxidized by cytochrome P450 enzymes. nih.gov This process typically yields highly reactive ketene (B1206846) metabolites. nih.gov These intermediates can then be hydrolyzed to form acetic acid derivatives or be trapped by nucleophiles. nih.gov In some cases, the oxidation of acetylenic groups is associated with the mechanism-based inactivation of the cytochrome P450 enzymes themselves, which can occur through the covalent binding of the ketene metabolite to the enzyme's protein or heme group. nih.gov
Hydrolysis of Ester Bonds: Hydrolases, such as esterases and lipases, are widely distributed enzymes capable of cleaving ester bonds. nih.govkhanacademy.org This enzymatic hydrolysis is a key reaction for the degradation of ester-containing compounds. nih.gov The process involves the nucleophilic attack by a serine residue in the enzyme's active site on the ester bond, leading to its cleavage. nih.gov The rate and selectivity of enzymatic ester hydrolysis can be influenced by the molecular structure of the substrate. nih.gov Studies on model compounds have shown that liver fractions are generally more active in hydrolyzing esters compared to other tissues. nih.gov For instance, Candida antarctica lipase (B570770) has been effectively used for the hydrolysis of esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. researchgate.net
Reactions on Phenoxy Structures: The phenoxy group can be a target for various enzymatic transformations. Oxidoreductases can catalyze reactions on the aromatic ring. khanacademy.org For example, the fungus Trametes versicolor can oxidize diphenyl ether, hydroxylating it at the 2- and 4-positions. researchgate.net Fungal peroxygenases can cleave alkyl aryl ethers, producing phenols and aliphatic aldehydes. nih.gov Furthermore, cytochrome P450 enzymes can mediate the cleavage of the oxygen-aromatic ring bond in certain arylethers, a process that may require the presence of a hydroxyl group on the aromatic ring for the pathway to proceed. nih.gov
| Enzyme Class | Target Moiety | Type of Reaction | Example |
| Cytochrome P450 | Acetylenic (Butynyl) | Oxidation | Formation of ketene metabolites from the triple bond. nih.gov |
| Hydrolases (Esterases, Lipases) | Acetyl (Ester) | Hydrolysis | Cleavage of the ester bond to form a carboxylic acid and an alcohol. nih.govnih.gov |
| Peroxygenases | Phenoxy (Aryl Ether) | Oxidative Cleavage | Cleavage of alkyl aryl ethers to yield phenols and aldehydes. nih.gov |
| Dioxygenases | Phenoxy (Aromatic Ring) | Hydroxylation/Cleavage | Conversion of phenoxypropanoic acids to corresponding phenols. ethz.ch |
Microbial Degradation Pathways of Related Ether and Ester Compounds
The biodegradation of chemicals in the environment is a critical process, with microbial activity playing a key role in the breakdown of complex molecules like ethers and esters. nih.gov Microorganisms have developed diverse metabolic pathways to utilize these compounds as sources of carbon and energy. researchgate.net
Degradation of Ether Linkages: The ether bond, known for its stability, can be cleaved by specific microbial enzymes. nih.gov The aerobic metabolism of polyethers like polyethylene (B3416737) glycol (PEG) often begins with the oxidation of terminal alcohol groups, followed by the cleavage of the terminal ether bond. nih.gov Some bacteria, such as Pseudonocardia sp. strain ENV478, can degrade cyclic ethers like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453). asm.org The degradation of 1,4-dioxane by this strain results in the accumulation of 2-hydroxyethoxyacetic acid (2HEAA), suggesting that the inability to further metabolize this product may prevent the organism from using 1,4-dioxane as a sole growth substrate. asm.org For aromatic ethers, such as phenoxyalkanoic acid herbicides, bacteria like Sphingomonas herbicidovorans MH employ α-ketoglutarate-dependent dioxygenases to convert them into corresponding phenols. ethz.ch The resulting phenols are typically funneled into pathways involving phenol (B47542) hydroxylases and subsequent ring cleavage. ethz.ch
Degradation of Ester Linkages: Ester-containing compounds, such as di-ester plasticizers, are generally susceptible to microbial degradation. The initial and crucial step in their biodegradation is the hydrolysis of the ester bonds, a reaction catalyzed by microbial esterase or lipase enzymes. This enzymatic hydrolysis breaks the di-ester into a mono-ester and an alcohol, which can then be further metabolized. Organisms like Rhodococcus rhodochrous are known to readily degrade many di-ester plasticizers due to their constitutive production of the necessary hydrolytic enzymes. The rate of hydrolysis, a key step in the degradation of phenoxy acid esters, is influenced by factors such as pH and temperature, generally increasing in alkaline conditions. nih.gov
| Compound Type | Microorganism Example | Key Degradation Steps |
| Aromatic Ethers | Sphingomonas herbicidovorans MH | 1. Dioxygenase-catalyzed conversion to phenol. 2. Phenol hydroxylase action. 3. Modified ortho-cleavage pathway. ethz.ch |
| Cyclic Ethers | Pseudonocardia sp. strain ENV478 | 1. Initial oxidation. 2. Formation of intermediates like 2-hydroxyethoxyacetic acid (from 1,4-dioxane). asm.org |
| Polyethers | PEG-utilizing bacteria | 1. Oxidation of terminal alcohol groups. 2. Cleavage of the terminal ether bond. nih.gov |
| Di-ester Plasticizers | Rhodococcus rhodochrous | 1. Esterase/lipase-catalyzed hydrolysis of ester bonds. 2. Further metabolism of mono-ester and alcohol. |
| Phenoxyalkanoic Acids | Various aquatic microorganisms | 1. Hydrolysis of ester forms. 2. β-oxidation of the hydrocarbon chain. 3. Degradation of the resulting aromatic structure. nih.gov |
Characterization of Biotransformation Products
The identification and characterization of metabolites are essential for elucidating the pathways of biotransformation. mhmedical.com Biotransformation converts chemicals into different compounds, known as metabolites, through enzymatic reactions within living organisms. longdom.org A range of analytical techniques are employed to determine the structure of these products.
In the study of diphenyl ether degradation by the white-rot fungus Trametes versicolor, several transformation products were identified. researchgate.net The initial products were 2- and 4-hydroxydiphenyl ether. researchgate.net Further transformation led to aromatic ring-cleavage products, which were characterized as 2-hydroxy-4-phenoxymuconic acid and its lactonized form, 6-carboxy-4-phenoxy-2-pyrone. researchgate.net The characterization of these novel metabolites was achieved using a combination of high-performance liquid chromatography (HPLC), gas chromatography/mass spectrometry (GC/MS), and proton nuclear magnetic resonance (¹H-NMR) spectroscopy. researchgate.net
Similarly, the oxidative cleavage of various ethers by the peroxygenase from the fungus Agrocybe aegerita yielded carbonyl compounds and alcohols as products. nih.gov For example, methyl t-butyl ether (MTBE) was transformed into formaldehyde (B43269) and t-butanol. nih.gov The identification of these products was accomplished by derivatizing the carbonyls with 2,4-dinitrophenylhydrazine (B122626) followed by HPLC/MS analysis, and by direct GC/MS analysis for the alcohol products. nih.gov
The metabolism of phenylalkanoic acids by Cupriavidus sp. strain ST-14 was elucidated through chromatographic and spectrometric analyses, which identified key metabolic intermediates such as benzoic acid and catechol. researchgate.net In some cases, biotransformation can lead to more lipophilic products. For instance, the metabolism of the phenolic xenobiotic triclosan (B1682465) was found to generate a more lipophilic dimer, TCS-O-TCS, which was identified through non-targeted screening. nih.gov
| Parent Compound/Class | Organism/Enzyme | Biotransformation Products Identified | Analytical Methods Used |
| Diphenyl Ether | Trametes versicolor | 2-Hydroxydiphenyl ether, 4-Hydroxydiphenyl ether, 2-Hydroxy-4-phenoxymuconic acid. researchgate.net | HPLC, GC/MS, ¹H-NMR. researchgate.net |
| Methyl t-butyl ether (MTBE) | Agrocybe aegerita peroxygenase | Formaldehyde, t-Butanol. nih.gov | HPLC/MS (after derivatization), GC/MS. nih.gov |
| Phenylacetic acid | Cupriavidus sp. strain ST-14 | Phenylacetyl CoA, Benzoic acid, Catechol. researchgate.net | Chromatographic and spectrometric analyses. researchgate.net |
| Triclosan | Human microsomes | TCS-O-TCS (a more lipophilic dimer). nih.gov | Non-targeted screening. nih.gov |
Future Research Directions and Unexplored Chemical Spaces for 4 Phenoxy 2 Butynyl Acetate
Development of Novel Synthetic Routes
The development of efficient and versatile synthetic routes is fundamental to enabling the broader study of 4-phenoxy-2-butynyl acetate (B1210297). Future research could focus on novel catalytic systems and multi-component reactions to improve yield, selectivity, and functional group tolerance.
One promising avenue is the use of transition-metal-free three-component processes. For instance, a method combining an aldehyde, a 3-(tributylstannyl)propargyl acetate, and a trialkylborane could be adapted to synthesize derivatives of 4-phenoxy-2-butynyl acetate. acs.org This approach offers mild reaction conditions and operational simplicity. acs.org The in situ formation of the organostannane from a propargyl acetate precursor could also be explored, streamlining the synthetic sequence. acs.org
Gold-catalyzed cascade reactions present another innovative direction. The differential reactivity of regioisomeric propargyl acetates in the presence of a gold catalyst could be harnessed to construct complex molecular architectures from this compound precursors. thieme-connect.com Such cascade reactions can efficiently build molecular complexity in a single step. thieme-connect.com
Furthermore, enzymatic or chemoenzymatic routes could offer environmentally benign alternatives for the synthesis of this compound and its analogues. The use of enzymes could provide high levels of stereoselectivity, which would be particularly valuable for creating chiral variants of the target molecule.
| Synthetic Approach | Key Features | Potential Advantages |
| Transition-Metal-Free Three-Component Reaction | Involves an aldehyde, an organostannane, and a trialkylborane. acs.org | Mild conditions, operational simplicity, good functional group tolerance. acs.org |
| Gold-Catalyzed Cascade Reaction | Utilizes the differential reactivity of propargyl acetates. thieme-connect.com | Efficient construction of complex molecules in a single step. thieme-connect.com |
| Enzymatic/Chemoenzymatic Synthesis | Employs enzymes as catalysts. | High stereoselectivity, environmentally friendly. |
Elucidation of Complex Mechanistic Pathways
A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. The interplay between the alkyne, the phenoxy group, and the acetate leaving group can lead to complex and interesting mechanistic pathways.
The electrophilic addition to the alkyne is a fundamental reaction class to investigate. libretexts.orglibretexts.org The mechanism of halogenation, for example, is thought to proceed through a bromonium ion intermediate, leading to anti-addition products. libretexts.org However, the complete mechanism of halogenation of alkynes is not fully understood. khanacademy.org Future studies could use advanced spectroscopic techniques and computational modeling to probe the intermediates and transition states in these reactions for this compound.
The transfer of the acetate group is another key mechanistic aspect. Acyl transfer reactions can proceed through either concerted or stepwise mechanisms. acs.org Isotope effect studies could be employed to distinguish between these pathways for reactions involving this compound. acs.org Nucleophilic acyl substitution is a two-step process involving a tetrahedral intermediate. youtube.com
The phenoxy group can also participate in radical coupling reactions. nih.gov Enzymatically or chemically generated phenoxy radicals can lead to the formation of dimers and other complex structures. nih.gov Investigating the potential for such radical-mediated transformations of this compound could open up new avenues for materials science and polymer chemistry.
| Reaction Type | Potential Mechanistic Feature | Investigative Techniques |
| Electrophilic Addition to Alkyne | Formation of cyclic intermediates (e.g., bromonium ion). libretexts.org | Advanced spectroscopy, computational modeling. khanacademy.org |
| Acetate Group Transfer | Concerted vs. stepwise pathways. acs.org | Isotope effect studies. acs.org |
| Phenoxy Radical Coupling | Dimerization and polymerization. nih.gov | Electron paramagnetic resonance (EPR) spectroscopy. |
Exploration of Advanced Computational Models
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding experimental efforts and providing deeper mechanistic insights.
Quantum chemistry methods can be used to simulate the ground and excited states of the molecule, as well as its spectroscopic properties. scielo.brresearchgate.net Such calculations can help to understand the electronic structure and how it is influenced by the different functional groups. scielo.br Density Functional Theory (DFT) can be used to predict the intermediates and transition states of reactions, helping to elucidate complex reaction mechanisms. khanacademy.org
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound analogues with their potential biological or chemical activities. nih.govarkat-usa.orgresearchgate.net For example, Hansch-type QSAR analysis can be used to develop correlations between physicochemical properties and activity. nih.govarkat-usa.org Such models can guide the design of new compounds with enhanced properties. nih.gov
Molecular dynamics simulations can provide insights into the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules. This can be particularly useful in the context of designing chemical probes with specific binding properties.
| Computational Method | Application to this compound | Potential Insights |
| Quantum Chemistry (e.g., DFT) | Simulation of ground/excited states, reaction pathways. khanacademy.orgscielo.brresearchgate.net | Electronic structure, spectroscopic properties, reaction mechanisms. scielo.br |
| QSAR | Correlation of structure with activity for analogues. nih.govarkat-usa.orgresearchgate.net | Guidance for designing compounds with desired properties. nih.gov |
| Molecular Dynamics | Simulation of conformational dynamics and interactions. | Understanding of molecular behavior in different environments. |
Design of Next-Generation Analogues for Chemical Probes
The unique combination of functional groups in this compound makes it an attractive scaffold for the design of next-generation chemical probes for photoaffinity labeling. nih.gov The terminal alkyne can serve as a "click" handle for the attachment of reporter tags, such as fluorophores or biotin. nih.govlumiprobe.com
Future research could focus on developing trifunctional probes based on the this compound core. nih.gov These probes would incorporate a photoreactive group, a bioorthogonal handle (the alkyne), and a recognition element derived from the phenoxy portion of the molecule. nih.gov The design of such probes requires careful consideration of the structure-activity relationships of the phenoxy group to ensure target engagement. mdpi.com
The alkyne handle is particularly useful for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, which is a highly specific and efficient method for labeling biomolecules. nih.govlumiprobe.com The development of alkyne-tagged probes allows for the enrichment and identification of protein targets from complex biological samples. nih.gov
Furthermore, the synthesis of a library of this compound analogues with systematic variations in the phenoxy ring substitution would be valuable for exploring structure-activity relationships and optimizing the properties of chemical probes. mdpi.commdpi.com This could lead to the discovery of probes with enhanced selectivity and potency for specific biological targets.
| Probe Design Element | Function | Key Chemistry |
| Alkyne Group | Bioorthogonal handle for reporter tag attachment. nih.govnih.gov | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govlumiprobe.com |
| Photoreactive Group | Covalent cross-linking to target proteins upon UV irradiation. nih.gov | Photoaffinity labeling. nih.gov |
| Modified Phenoxy Group | Recognition element for specific biological targets. mdpi.com | Structure-activity relationship studies. mdpi.commdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Phenoxy-2-butynyl acetate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves esterification of 4-phenoxy-2-butynol with acetic anhydride under acidic or catalytic conditions. Evidence from analogous esters (e.g., ethyl acetate) suggests using anhydrous environments to minimize hydrolysis and catalysts like sulfuric acid or DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Optimization : Reaction parameters such as temperature (60–80°C), molar ratios (1:1.2 alcohol to anhydride), and solvent choice (e.g., dichloromethane or toluene) should be systematically tested. Monitor progress via TLC or GC-MS to identify optimal yields .
Q. How should researchers characterize the molecular structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm ester linkage (δ ~2.0–2.5 ppm for acetate methyl group) and phenoxy aromatic protons (δ ~6.8–7.4 ppm) .
- FT-IR : Key peaks include C=O stretch (~1740 cm) and C-O-C ester vibration (~1240 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion [M+H] and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water for 15 minutes .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture, to prevent degradation .
Advanced Research Questions
Q. How can researchers address contradictions in reported catalytic efficiencies for synthesizing this compound?
- Root-Cause Analysis :
- Controlled Replication : Reproduce experiments under identical conditions (catalyst loading, solvent purity) to isolate variables .
- Catalyst Screening : Test alternative catalysts (e.g., lipases for green synthesis or metal-organic frameworks for regioselectivity) to compare yields and byproduct profiles .
- Kinetic Studies : Use in situ IR or calorimetry to track reaction progress and identify rate-limiting steps .
Q. What strategies are effective for studying the hydrolytic stability of this compound in aqueous systems?
- Experimental Design :
- pH-Dependent Stability : Incubate the compound in buffered solutions (pH 3–10) at 25°C and 37°C. Monitor degradation via HPLC or -NMR to quantify hydrolysis rates .
- Surfactant Effects : Evaluate micellar systems (e.g., SDS or Tween-80) to mimic biological membranes and assess stability in lipid-rich environments .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methods :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for reactions with amines or thiols .
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to predict regioselectivity in alkyne functionalization .
Data Contradiction and Validation
Q. How should researchers validate conflicting solubility data for this compound in polar solvents?
- Validation Framework :
- Standardized Protocols : Follow OECD 105 guidelines for shake-flask method using HPLC-grade solvents. Report temperature (±0.1°C) and agitation speed .
- Cross-Lab Collaboration : Compare results across independent labs to identify systemic errors (e.g., impurities in solvent batches) .
Key Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
